![molecular formula C11H12N2O7 B12820375 3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by the presence of a hydroxy group, a nitrophenyl group, and a methoxycarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of the hydroxy and methoxycarbonylamino groups through various organic transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of functional groups like the nitro and hydroxy groups allows it to participate in redox reactions and form hydrogen bonds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Shares a similar structure but lacks the methoxycarbonylamino group.
3-Hydroxy-4-nitrophenylacetic acid: Contains a similar aromatic ring with nitro and hydroxy groups but differs in the aliphatic chain structure.
Uniqueness
3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid is unique due to the presence of the methoxycarbonylamino group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for forming hydrogen bonds and participating in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(10(15)16)12-11(17)20-6-7-1-3-8(4-2-7)13(18)19/h1-4,9,14H,5-6H2,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYFWOONBQNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CO)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)

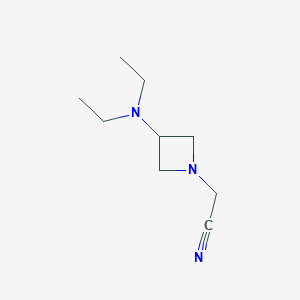
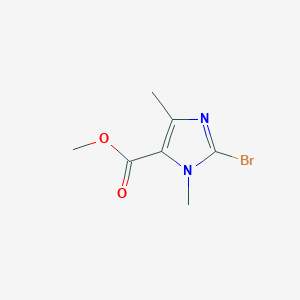

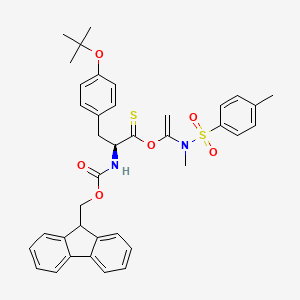

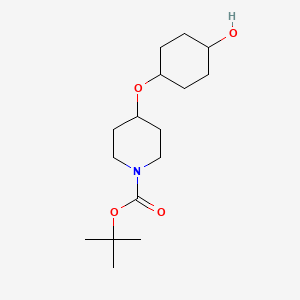
![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
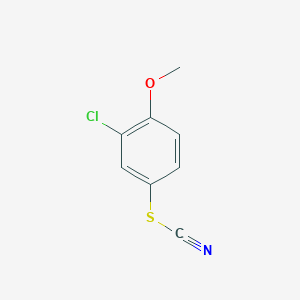
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)
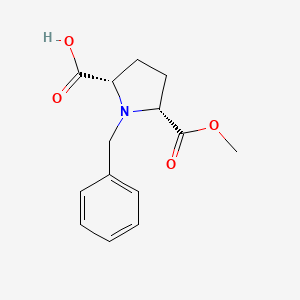
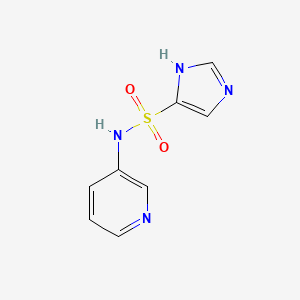
![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
